Salmeterol Xinafoate

β2-adrenoceptor selectivity LABA pharmacology

Salmeterol xinafoate is the prototypical partial β2-agonist for sustained receptor activation studies. Its exosite-binding mechanism (log P 6.74) delivers the longest binding duration among all LABAs, making it essential for organ bath studies >8h, mast cell inhibition assays, and desensitization experiments. The xinafoate salt's water insolubility and crystalline polymorphism enable particle engineering via SEDS for DPI/MDI development. Use as a reference standard for β2 partial agonism (Emax 64.1% vs formoterol) and counterion bioanalytical method validation.

Molecular Formula C36H45NO7
Molecular Weight 603.7 g/mol
CAS No. 94749-08-3
Cat. No. B000239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalmeterol Xinafoate
CAS94749-08-3
Synonymssalmeterol
salmeterol xinafoate
Serevent
Xinafoate, Salmeterol
Molecular FormulaC36H45NO7
Molecular Weight603.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O.C1=CC=C2C(=C1)C=CC(=C2O)C(=O)O
InChIInChI=1S/C25H37NO4.C11H8O3/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21;12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2;1-6,12H,(H,13,14)
InChIKeyXTZNCVSCVHTPAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Salmeterol Xinafoate (CAS 94749-08-3): A Long-Acting β2-Agonist with Differentiated Pharmacological Profile for Respiratory Research and Pharmaceutical Development


Salmeterol xinafoate is a long-acting β2-adrenoceptor agonist (LABA) developed as a bronchodilator for asthma and COPD [1]. As the 1-hydroxy-2-naphthoic acid (xinafoate) salt of the racemic mixture of (R)- and (S)-salmeterol isomers, it dissociates in solution to release the active salmeterol base and the pharmacologically inactive xinafoate moiety, which are then absorbed, distributed, metabolized, and excreted independently [2]. Salmeterol is characterized by a unique extended aliphatic side chain that enables binding to a β2-adrenoceptor exosite, conferring a 12-hour duration of action following a single inhaled dose [3].

Why Salmeterol Xinafoate Cannot Be Interchanged with Other Long-Acting β2-Agonists in Research and Formulation


Despite belonging to the same LABA class, salmeterol xinafoate exhibits fundamental pharmacological and physicochemical differences from other β2-agonists that preclude simple substitution in research protocols or pharmaceutical formulations [1]. While formoterol functions as a full β2-agonist with high intrinsic efficacy, salmeterol acts as a partial agonist, resulting in distinct downstream signaling profiles and differing in vitro experimental outcomes [2]. The unique exosite-binding mechanism of salmeterol, mediated by its extended lipophilic side chain, produces an exceptionally long binding duration that is not replicated by other LABAs, including vilanterol, indacaterol, or olodaterol [3]. Furthermore, the xinafoate salt form confers specific physicochemical properties—including water insolubility, distinct crystalline morphology, and independent pharmacokinetics of the xinafoate moiety—that directly impact formulation development, particle engineering requirements, and dissolution behavior [4].

Salmeterol Xinafoate: Quantifiable Differentiation from Comparator β2-Agonists Across Key Pharmacological and Physicochemical Dimensions


β2-Adrenoceptor Selectivity: Salmeterol Exhibits >1,000-Fold β2-over-β1 Selectivity, Substantially Exceeding Albuterol

Salmeterol demonstrates β2-selectivity exceeding 1,000-fold over β1-adrenoceptors, representing a 77-fold improvement compared with albuterol (salbutamol). Direct radioligand binding and functional studies in CHO cells stably expressing human β2 and β1-adrenoceptors quantified salmeterol's β2/β1 activity ratio as 50,000:1, whereas albuterol exhibits a ratio of only 650:1 [1]. This enhanced selectivity is confirmed by independent in vitro analyses demonstrating that salmeterol is at least 50 times more selective for β2-adrenoceptors than albuterol [2].

β2-adrenoceptor selectivity LABA pharmacology albuterol comparison

Binding Duration at β2-Adrenoceptor: Salmeterol Exhibits the Longest Duration Among All LABAs and Ultra-LABAs Tested

In a direct comparative molecular pharmacological study of short-, long-, and ultra-long-acting β2-agonists, salmeterol exhibited the longest duration of binding among all agents tested, including formoterol, indacaterol, olodaterol, and vilanterol [1]. The extended binding duration is mechanistically attributed to salmeterol's unique exosite binding to the β2-H296-K305 region of the β2-adrenoceptor, a property shared only with vilanterol among clinically available agents, but which does not translate to equivalent binding duration for vilanterol [2]. In isolated guinea-pig trachea preparations, the estimated pA2 for salmeterol was 7.42, and complete inhibition of vagus nerve-evoked contractions was attained with salmeterol but not with formoterol at the highest stimulation frequency tested (45 Hz) [3].

β2-adrenoceptor binding kinetics duration of action exosite binding

Onset of Bronchodilation: Formoterol Demonstrates Faster Onset than Salmeterol in COPD Patients

In a randomized, double-blind, placebo-controlled, five-period crossover study of 47 patients with moderate-to-severe COPD (mean baseline FEV1 = 1.17 L), formoterol 12 μg demonstrated statistically significantly faster onset of bronchodilation compared with salmeterol 50 μg [1]. The primary endpoint, normalized FEV1 area under the curve from 0 to 1 hour post-inhalation (FEV1 AUC*0-1h), showed a treatment difference of 0.086 L in absolute terms and 7.8% in percentage change from predose baseline favoring formoterol (P=0.0044 and P=0.0021, respectively) [2]. The median time to 15% improvement in FEV1 was 17 minutes for salmeterol 50 μg and 13 minutes for salmeterol 100 μg, compared with 14 minutes for salbutamol 200 μg [3].

COPD bronchodilation onset FEV1 formoterol comparison

Intrinsic Efficacy: Salmeterol is a Partial β2-Agonist, Whereas Formoterol is a Full Agonist

In direct comparative studies using the mini-Gs recruitment assay, salmeterol exhibited a maximal response (Emax) of 64.1% ± 3.8% relative to the maximal formoterol response (set at 100%), confirming its classification as a partial β2-agonist [1]. In contrast, formoterol achieved 99.9% ± 6.7% Emax, consistent with full agonist activity. Salmeterol's pEC50 (negative log of half-maximal effective concentration) was 9.64 ± 0.08, and its pKi (negative log of inhibition constant) was 9.26 ± 0.06, corresponding to a Ki of approximately 0.55 nM [2]. In isolated guinea-pig trachea preparations, salmeterol produced only about 30% of the maximum relaxation induced by theophylline, whereas formoterol caused concentration-dependent and almost complete relaxation with a pD2 of 8.56 [3].

intrinsic efficacy partial agonist full agonist β2-adrenoceptor

Xinafoate Moiety Pharmacokinetics: Extended Elimination Half-Life of 12-15 Days for the Counterion

Salmeterol xinafoate dissociates in solution to release the active salmeterol base and the 1-hydroxy-2-naphthoic acid (xinafoate) counterion, which are absorbed, distributed, metabolized, and excreted independently [1]. The xinafoate moiety has no apparent pharmacological activity but exhibits extensive protein binding (>99%), primarily to albumin, and a prolonged elimination half-life of approximately 12 to 15 days in healthy individuals [2]. This extended half-life distinguishes salmeterol xinafoate from other β2-agonist salts that utilize counterions with shorter elimination profiles. Additionally, xinafoic acid does not bind to β-adrenoceptors and does not impair salmeterol binding to β-adrenoceptors [3].

xinafoate pharmacokinetics protein binding elimination half-life

Controlled Particle Engineering: Crystalline Salmeterol Xinafoate Can Be Produced with Defined Particle Size Distribution for Inhalation

Salmeterol xinafoate can be processed using supercritical fluid technologies (Solution Enhanced Dispersion by Supercritical Fluids; SEDS) to produce microfine crystalline particles with controlled particle size distribution between 2-5 μm, which is optimal for pulmonary delivery [1]. The SEDS process enables production of specific polymorphic forms of salmeterol xinafoate with superior crystalline purity compared with conventional micronized batches [2]. Dry powder inhalation compositions comprising salmeterol xinafoate with mean particle size in the range of 2.0-6.0 μm and tapped density of 0.20-0.45 g·cm⁻³ have been patented for enhanced flowability and aerosolization properties [3].

particle engineering crystalline polymorphism inhalation formulation supercritical fluid crystallization

Salmeterol Xinafoate: Evidence-Based Applications in β2-Adrenoceptor Research and Pharmaceutical Development


In Vitro Studies Requiring Sustained β2-Adrenoceptor Activation Without Frequent Re-Dosing

Salmeterol xinafoate is the preferred β2-agonist for long-duration in vitro assays where sustained receptor activation is required. Its exosite-binding mechanism and high lipophilicity (log P = 6.74) confer the longest binding duration among all LABAs and ultra-LABAs tested [1]. This property makes salmeterol particularly suitable for organ bath studies of airway smooth muscle relaxation, mast cell mediator release inhibition assays, and desensitization/tachyphylaxis experiments that extend beyond 6-8 hours. In isolated guinea-pig trachea preparations, salmeterol provides sustained relaxation and complete inhibition of vagus nerve-evoked contractions at high stimulation frequencies, outcomes not achieved with formoterol [2].

Pharmaceutical Formulation Development Requiring Defined Particle Engineering and Controlled Crystallinity

Salmeterol xinafoate can be processed via supercritical fluid technologies (SEDS) to produce crystalline particles with precisely controlled size distribution (2-5 μm) and superior crystalline purity compared with conventional micronized batches [1]. This capability is critical for developing dry powder inhalation (DPI) and metered-dose inhaler (MDI) formulations where aerodynamic particle size directly determines lung deposition and therapeutic efficacy. The compound's water insolubility and distinct crystalline polymorphism further support its use as a model compound for studying particle engineering, polymorph screening, and solid-state characterization in pharmaceutical development [2].

Experimental Models of Partial Agonism and Functional Antagonism at β2-Adrenoceptors

Salmeterol xinafoate serves as the prototypical partial β2-agonist for signal transduction studies, with an Emax of 64.1% relative to formoterol's full agonist response [1]. This partial agonist profile makes salmeterol an essential tool for investigating functional antagonism, biased signaling, and receptor reserve phenomena. In experiments where full versus partial agonism produces distinct downstream outcomes (cAMP accumulation, β-arrestin recruitment, receptor internalization), salmeterol provides a well-characterized partial agonist reference standard against which novel β2-ligands can be benchmarked [2].

Bioanalytical Method Development and Pharmacokinetic Studies Involving Extended Counterion Half-Life

Salmeterol xinafoate is a valuable model compound for developing and validating bioanalytical methods that must account for a counterion with extended elimination kinetics. The xinafoate moiety exhibits >99% protein binding (primarily to albumin) and an elimination half-life of 12-15 days in humans [1]. This property supports method development for LC-MS/MS quantification of both active pharmaceutical ingredient and counterion, assessment of potential drug-drug interactions involving highly protein-bound moieties, and toxicokinetic studies evaluating counterion accumulation following chronic dosing [2].

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